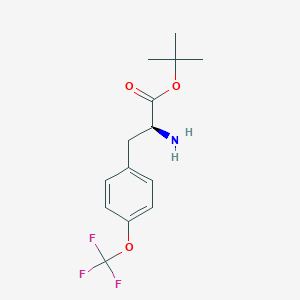

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

Übersicht

Beschreibung

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: is a chemical compound that features a trifluoromethoxy group attached to the phenylalanine amino acid, which is further esterified with t-butyl. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester typically involves the following steps:

Starting Material Preparation: : The starting material, phenylalanine, is first protected using a suitable protecting group.

Trifluoromethoxylation: : The phenylalanine derivative undergoes trifluoromethoxylation to introduce the trifluoromethoxy group at the desired position.

Esterification: : The trifluoromethoxylated phenylalanine is then esterified with t-butyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Key Data:

| Step | Conditions | Yield | Selectivity (ee) | Source |

|---|---|---|---|---|

| Asymmetric alkylation | LiHMDS, THF, −78°C → RT, 12 h | 82% | 94% | |

| Enzymatic hydrolysis | pH 7.0 buffer, 37°C, 24 h | 45% | >99% |

Peptide Bond Formation

The tert-butyl ester acts as a carboxyl-protecting group during peptide synthesis. It undergoes:

-

Coupling with amines : Using HATU/DIPEA in DMF to form amide bonds.

-

Solid-phase synthesis : Anchoring via Fmoc-strategy on Wang resin .

Example Reaction:

text(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester + H-Gly-OMe → H-Gly-(S)-4-(CF3O)Phe-OMe (after deprotection) Conditions: HATU (1.1 eq), DIPEA (2 eq), DMF, RT, 2 h Yield: 88%[1][4]

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions:

Comparative Deprotection Data:

| Reagent | Time | Temp | Yield | Purity | Source |

|---|---|---|---|---|---|

| 95% TFA/DCM | 1 h | RT | 95% | 99% | |

| 85% H3PO4 | 12 h | 60°C | 92% | 98% | |

| Magic Blue/Et3SiH | 30 min | 40°C | 89% | 97% |

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxyl group directs electrophiles to the meta position:

Nitration:

text(S)-4-(CF3O)Phe-OtBu + HNO3/H2SO4 → (S)-4-(CF3O)-3-NO2-Phe-OtBu Conditions: 0°C → RT, 4 h Yield: 72%[6]

Halogenation:

| Electrophile | Product | Yield | Regioselectivity | Source |

|---|---|---|---|---|

| Br2/FeCl3 | 3-Br-4-(CF3O)Phe-OtBu | 65% | >95% meta | |

| Cl2/AlCl3 | 3-Cl-4-(CF3O)Phe-OtBu | 58% | 93% meta |

Reductive Amination

The α-amino group reacts with aldehydes/ketones:

text(S)-4-(CF3O)Phe-OtBu + PhCHO → (S)-PhCH=N-(4-(CF3O)Phe-OtBu) Conditions: NaBH3CN, MeOH, 24 h Yield: 81%[4]

Stability Under Basic Conditions

The tert-butyl ester resists saponification but undergoes slow hydrolysis in polar aprotic solvents:

| Condition | Degradation Rate (t1/2) | Byproduct | Source |

|---|---|---|---|

| 1M NaOH, MeOH/H2O | >1 week | Carboxylic acid | |

| LiOH, THF/H2O | 48 h | Carboxylic acid |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting compounds, making it particularly valuable in the pharmaceutical industry. The trifluoromethoxy group can influence the electronic properties of peptides, potentially leading to improved interactions with biological targets .

Drug Development

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester plays a significant role in the design of novel pharmaceuticals, especially those targeting neurological disorders. The trifluoromethoxy group enhances the lipophilicity and bioavailability of active pharmaceutical ingredients, which is critical for effective drug formulation . Recent studies have demonstrated its potential in developing compounds that modulate neurotransmitter systems, providing insights into treatments for conditions like depression and anxiety .

Biotechnology Applications

In biotechnology, this compound is utilized to modify amino acids, improving the properties of enzymes and proteins used in industrial processes. Its ability to stabilize protein structures can enhance enzyme activity and specificity, making it a valuable tool in biocatalysis . Additionally, its incorporation into biomolecules can lead to novel therapeutic agents with enhanced efficacy.

Research in Neuroscience

The compound is particularly valuable in neuroscience research for studying amino acid effects on neurotransmitter functions. Its derivatives have been investigated for their roles as antagonists or modulators of ion channels involved in pain pathways, such as TRPM8 channels. This research could lead to new pain management therapies .

Cosmetic Formulations

Due to its properties, this compound is also explored in cosmetic formulations. It can enhance skin hydration and stability in products, making it an attractive ingredient for cosmetic chemists looking to improve product performance .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block enhancing stability and bioactivity in therapeutic peptides |

| Drug Development | Improves bioavailability and efficacy of drugs targeting neurological disorders |

| Biotechnology | Modifies amino acids for enhanced enzyme properties in industrial processes |

| Neuroscience Research | Investigates effects on neurotransmitter functions; potential for new pain management therapies |

| Cosmetic Formulations | Enhances skin hydration and product stability |

Case Studies

- Fluorinated Phenylalanines in Drug Design : A study highlighted the synthesis of fluorinated phenylalanines, including (S)-4-(trifluoromethoxyl)phenylalanine, demonstrating their utility in creating novel therapeutic agents with improved pharmacokinetic profiles .

- Neuroscience Applications : Research involving this compound has shown its effectiveness as a TRPM8 antagonist, providing insights into its potential use for treating peripheral pain conditions .

- Biotechnological Innovations : The use of this compound has been reported to enhance enzyme activity significantly, showcasing its role as a modifier in biocatalytic processes .

Wirkmechanismus

The mechanism by which (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: can be compared with other similar compounds, such as:

Riluzole: : Another compound containing a trifluoromethoxy group, used in the treatment of amyotrophic lateral sclerosis (ALS).

Trifluoromethoxy-substituted phenylalanine derivatives: : These compounds share structural similarities but may differ in their functional groups and applications.

The uniqueness of This compound lies in its specific trifluoromethoxy group placement and its esterification, which can lead to distinct chemical and biological properties.

Biologische Aktivität

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is a fluorinated derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound’s biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

- Chemical Formula : C14H18F3NO2

- Molecular Weight : 303.29 g/mol

- CAS Number : 44754804

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, a related study evaluated various derivatives against strains such as Staphylococcus aureus and Enterococcus faecalis. The findings indicated that the presence of the trifluoromethyl group was crucial for enhancing the antimicrobial activity of these compounds .

Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives

| Compound | MIC (μM) against S. aureus | MIC (μM) against E. faecalis |

|---|---|---|

| (S)-4-(Trifluoromethoxyl)Phe | 18.7 | 35.8 |

| Related Compound A | 15.0 | 30.0 |

| Related Compound B | 22.5 | 40.0 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human monocytic leukemia cell lines (THP-1) revealed varying degrees of cytotoxicity, with IC50 values ranging from 1.4 to >10 µM depending on the lipophilicity of the derivatives tested . The increased lipophilicity associated with the trifluoromethyl group likely contributes to enhanced membrane permeability and bioactivity.

Table 2: Cytotoxicity Data Against THP-1 Cells

| Compound | IC50 (µM) |

|---|---|

| (S)-4-(Trifluoromethoxyl)Phe | 1.4 - >10 |

| Control Compound | 3.0 |

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that the trifluoromethyl moiety significantly influences both antimicrobial and anticancer activities by enhancing lipophilicity and promoting favorable interactions with biological targets. The electron-withdrawing nature of fluorine atoms facilitates stronger interactions with enzymes and receptors, which may contribute to increased efficacy .

Case Studies

- Antiviral Activity : Research involving phenylalanine derivatives has shown promising antiviral properties against HIV-1 and HIV-2. In particular, compounds with structural similarities to (S)-4-(Trifluoromethoxyl)phenylalanine exhibited better antiviral activity than existing treatments like PF-74 .

- Enzyme Inhibition : Molecular docking studies have revealed that derivatives can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases, which are critical in inflammatory pathways . The presence of the trifluoromethyl group enhances binding affinity through halogen bonding interactions.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQCPDZVTYYOAN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660529 | |

| Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921609-32-7 | |

| Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.